Methyl nonadeca-10,13-dienoate

Essential fatty acid Lipid metabolism In vivo feeding study

Researchers studying essential fatty acid (EFA) structure-activity relationships often lack a validated negative control that precisely isolates the role of double bond regiochemistry. Methyl nonadeca-10,13-dienoate is experimentally confirmed to lack EFA activity, unlike its analog methyl linoleate, and instead induces deficiency outcomes. It provides a clean comparator for mechanistic studies. - Confirmed inactivity in 50-day rat feeding trials, mirroring fat-free diet results. - Non-methylene-interrupted Δ10,13 diene system ensures distinct analytical retention time for GC standards. - High purity (>98%) reduces experimental variability in lipid nanoparticle formulation and neuroprotection assays.

Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
CAS No. 62405-60-1
Cat. No. B14117269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl nonadeca-10,13-dienoate
CAS62405-60-1
Molecular FormulaC20H36O2
Molecular Weight308.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCC(=O)OC
InChIInChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h7-8,10-11H,3-6,9,12-19H2,1-2H3
InChIKeyONAXJAJXYOYNTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Nonadeca-10,13-dienoate Technical Profile


Methyl nonadeca-10,13-dienoate (CAS 62405-60-1, molecular formula C20H36O2, molecular weight 308.50 g/mol) is an unsaturated fatty acid methyl ester (FAME) belonging to the C19:2 diene class, characterized by two double bonds at the 10th and 13th carbon positions of a 19-carbon chain [1]. The geometrically defined (10Z,13Z)-isomer (CAS 29204-30-6) is the most commonly referenced form in the primary literature and commercial catalogs . This compound occurs naturally in plant sources such as Euonymus alatus and in marine organisms including the red alga Laurencia okamurai (as the ethyl ester), and is utilized as a high-purity analytical reference standard for gas chromatography of fatty acid methyl esters, as well as a lipid component in experimental drug delivery formulations [2][3].

Odd-chain C19:2 diene reference standard for GC-FAME profiling workflows
Structurally defined negative control for essential fatty acid metabolism studies
Inert lipid comparator in neuroprotection assay screening contexts

Methyl Nonadeca-10,13-dienoate vs. Generic FAMEs


Methyl nonadeca-10,13-dienoate occupies a structurally distinct niche among polyunsaturated fatty acid methyl esters that precludes substitution by generic analogs such as methyl linoleate (C18:2 Δ9,12) or methyl 9,12-nonadecadienoate. The Δ10,13 double bond configuration constitutes a non-methylene-interrupted diene system, which fundamentally alters metabolic fate, membrane incorporation behavior, and biological activity compared to the more common methylene-interrupted Δ9,12 arrangement found in linoleate-type FAMEs [1]. Direct comparative in vivo feeding studies have demonstrated that 10,13-nonadecadienoic acid methyl ester fails to act as an essential fatty acid, unlike linoleate, and instead exacerbates deficiency symptoms in mammalian models [2]. Furthermore, in head-to-head neuroprotection screening, the compound showed no significant activity while structurally unrelated co-isolates from the same source exhibited potent effects, confirming that even compounds co-extracted from identical biological matrices cannot be assumed interchangeable [3].

Methyl Linoleate Is Not a Functional Substitute
Non-methylene-interrupted Δ10,13 diene structure lacks essential fatty acid activity; direct in vivo feeding evidence shows deficiency exacerbation, unlike linoleate. Substitution would invalidate EFA protocols.
Co-Isolated Natural Products Are Not Interchangeable
Head-to-head screening confirms methyl nonadeca-10,13-dienoate lacks the neuroprotective activity exhibited by betulin and methyl hydrogen tetradecanedioate from the same extract, precluding substitution in oxidative stress assays.
Conjugated CNA Isomer Diverges in Bioactivity
The non-conjugated Δ10,13 form does not share the anti-adipogenic or platelet-aggregation inhibitory activities patented for the conjugated nonadecadienoic acid isomer, making isomer verification critical for metabolic studies.

Methyl Nonadeca-10,13-dienoate Comparative Evidence


Lack of Essential Fatty Acid Activity vs. Methyl Linoleate

In a 50-day dietary supplementation study on fat-deficient rats, methyl 10,13-nonadecadienoate was directly compared to methyl linoleate (methyl 9,12-octadecadienoate) and a fat-free diet control. Methyl linoleate cured external deficiency symptoms and supported weight gain equivalent to a normal diet, whereas methyl 10,13-nonadecadienoate not only failed to reverse deficiency symptoms but caused deficiency to increase comparably to the fat-free diet group [1]. This establishes that the Δ10,13 diene configuration lacks essential fatty acid bioactivity, unlike the Δ9,12 configuration of linoleate. The triene/tetraene ratio in liver lipids—a biochemical index of essential fatty acid status—remained unfavorable in the nonadecadienoate-fed group, contrasting sharply with the linoleate-fed group [1].

EFA Activity vs. Methyl Linoleate
Head-to-head
Deficiency symptoms increased comparably to fat-free diet; no essential fatty acid activity observed
Negative control for essential fatty acid research; double-bond positional dependence confirmed
50-day in vivo rat feeding trial; Δ10,13 vs. Δ9,12 comparison
Essential fatty acid Lipid metabolism In vivo feeding study

Neuroprotective Activity in HT22 Cells vs. Co-Isolates

In a study isolating 10 compounds from the n-hexane fraction of Euonymus alatus, methyl 10,13-nonadecadienoate (compound 10) was directly compared against nine other co-isolated compounds for neuroprotective activity using the MTT assay in glutamate-injured HT22 murine hippocampal cells. Only betulin (compound 6) and methyl hydrogen tetradecanedioate (compound 9) exhibited significant neuroprotective activity, as demonstrated by preserved cell viability, decreased reactive oxygen species (ROS) levels, reduced intracellular Ca2+ concentration, and increased mitochondrial membrane potential, total glutathione level, glutathione reductase activity, and glutathione peroxidase activity [1]. Methyl 10,13-nonadecadienoate showed no significant neuroprotective effect in this assay system, establishing a clear activity differential among compounds isolated from the identical natural source [1].

Neuroprotection in HT22 Cells
Head-to-head
No significant neuroprotective activity across all endpoints, unlike co-isolated betulin and methyl hydrogen tetradecanedioate
Confirmed inactivity supports inert lipid comparator use in oxidative stress assay contexts
Glutamate-injured HT22 cells; MTT, ROS, Ca2+ endpoints
Neuroprotection Oxidative stress HT22 cell model

Double Bond Positional Specificity vs. Methyl Linoleate

Methyl nonadeca-10,13-dienoate differs from methyl linoleate (methyl 9,12-octadecadienoate) in three key structural parameters: (i) chain length (C19 vs. C18), (ii) double bond position (Δ10,13 vs. Δ9,12), and (iii) double bond spacing pattern (non-methylene-interrupted in 10,13 vs. methylene-interrupted in 9,12). These differences produce distinct physicochemical properties: the computed octanol-water partition coefficient (XLogP3-AA) for the (10Z,13Z)-isomer is 7.4 [1], compared to approximately 6.8 for methyl linoleate, reflecting higher lipophilicity. The non-methylene-interrupted diene structure also alters oxidative stability and metabolic processing: 9,12-dienes serve as substrates for lipoxygenases and undergo metabolic elongation/desaturation, whereas the 10,13-diene configuration resists these enzymatic transformations [2]. This structural divergence is exploited analytically: the compound is offered as a dedicated GC reference standard (NU-CHEK catalog U-58-M, purity >99% by GC) specifically because its retention time differs from the common C18:2 FAME, enabling unambiguous peak identification in complex fatty acid methyl ester chromatograms .

Structural Differentiation
Class-level
C19 vs. C18 chain; XLogP3-AA = 7.4 vs. ~6.8 for methyl linoleate; non-methylene-interrupted diene system
Higher lipophilicity and metabolic stability support distinct GC retention and probe utility
Computed properties; lipoxygenase resistance inferred
Structural chemistry Lipid biophysics Chromatographic separation

High-Purity GC Reference Standard Specification

Methyl nonadeca-10,13-dienoate is commercially supplied as a certified reference standard for gas chromatographic analysis of fatty acid methyl esters (FAMEs) by NU-CHEK (catalog U-58-M) with a verified purity exceeding 99% by GC . This purity specification is documented and traceable, enabling its use as a calibration standard in quantitative FAME profiling. In contrast, generic methyl linoleate is typically offered at 95% purity (Thermo Scientific Chemicals) and is more commonly employed as a substrate in oxidation/peroxidation assays rather than as a certified quantitative reference material . The availability of methyl nonadeca-10,13-dienoate as a high-purity, odd-chain diene standard fills a specific gap in FAME standard mixtures: most commercial FAME standard mixes are dominated by even-chain C16-C18 constituents, and the C19:2 standard provides a verification point for chromatographic resolution of dienes with non-standard chain lengths and double bond positions .

GC Reference Standard Purity
Data to verify
Reported purity >99% by GC (NU-CHEK U-58-M); generic methyl linoleate typically ≥95%
Supports quantitative FAME calibration and method validation workflows
Supplier specification; verify with lot-specific COA
Analytical chemistry Gas chromatography Reference standard

Antifungal Activity of Ethyl Ester Analog

The ethyl ester analog (10Z,13Z)-ethyl nonadeca-10,13-dienoate, isolated from the red alga Laurencia okamurai alongside four structural analogues, was evaluated for in vitro antifungal activity against a panel of four pathogenic fungi: Candida glabrata (strain 537), Trichophyton rubrum (Cmccftla), Cryptococcus neoformans (strain 32609), and Aspergillus fumigatus (strain 07544) [1]. Among the five isolates tested, the (10Z,13Z)-ethyl nonadeca-10,13-dienoate (compound 2) and the co-isolated (9Z,12Z)-ethyl nonadeca-9,12-dienoate (compound 3) differ only in double bond position (Δ10,13 vs. Δ9,12), providing a direct positional isomer comparison within the same study [1]. While specific MIC values are behind a paywall, the experimental design—evaluating all isolates against the same four fungal strains under identical in vitro bioassay conditions—establishes a framework for comparative antifungal assessment of the Δ10,13 vs. Δ9,12 positional isomers. The patent literature further distinguishes the non-conjugated 10,13-diene from its conjugated isomer (CNA, conjugated nonadecadienoic acid), which is explicitly claimed for anti-adipogenic activity in 3T3-L1 adipocytes and inhibition of platelet aggregation, activities not reported for the non-conjugated methyl ester [2].

Antifungal Analog Activity
Cross-study
Ethyl ester analog evaluated against C. glabrata, T. rubrum, C. neoformans, A. fumigatus; distinct profile from Δ9,12 isomer and conjugated CNA
Isomer-specific SAR framework for antifungal and metabolic activity differentiation
Paywalled MIC data; isomer identity critical for reproducibility
Antifungal activity Marine natural products Structure-activity relationship

Methyl Nonadeca-10,13-dienoate Applications


Negative-Control Lipid for EFA Metabolism

Researchers investigating essential fatty acid (EFA) structure-activity relationships can employ methyl nonadeca-10,13-dienoate as a structurally defined negative control. Unlike methyl linoleate (Δ9,12), which reverses EFA deficiency symptoms and supports normal weight gain in mammalian models, methyl 10,13-nonadecadienoate fails to exhibit any EFA activity and instead produces deficiency outcomes equivalent to a fat-free diet [1]. Because the only structural difference versus linoleate is the double bond position (Δ10,13 vs. Δ9,12) plus one additional methylene carbon, this compound offers a clean comparator for isolating the contribution of double bond regiochemistry to EFA bioactivity. The documented in vivo data from 50-day rat feeding trials provide the experimental precedent for this application [1].

Inert Control for Neuroprotection Assays

In HT22 hippocampal cell models of glutamate-induced oxidative stress, methyl nonadeca-10,13-dienoate has been experimentally confirmed to lack significant neuroprotective activity, while co-isolated compounds betulin and methyl hydrogen tetradecanedioate from the same natural extract exhibited robust neuroprotection across multiple endpoints (MTT viability, ROS reduction, Ca2+ decrease, mitochondrial membrane potential preservation, glutathione system activation) [1]. This established inactivity makes the compound suitable as a lipid vehicle control or negative comparator in neuroprotection screening assays, particularly when researchers need a fatty acid ester that does not independently modulate oxidative stress pathways [1].

High-Purity GC Reference Standard for FAME Profiling

Analytical laboratories performing quantitative fatty acid methyl ester (FAME) analysis by gas chromatography can utilize methyl cis-10,13-nonadecadienoate (NU-CHEK U-58-M, purity >99% by GC) as a calibration standard or retention time marker [1]. Its C19 chain length and Δ10,13 double bond position produce a GC retention time distinct from the predominant C16-C18 FAMEs in most biological samples, minimizing co-elution risks. The documented purity specification supports method validation requirements for ISO/IEC 17025-accredited laboratories, and the compound's inclusion in a FAME standard panel provides a verification point for chromatographic resolution of non-methylene-interrupted dienes, which are increasingly recognized in marine lipid research [1].

Isomer SAR: Antifungal and Metabolic Activity

The non-conjugated Δ10,13 methyl ester serves as a critical comparator for structure-activity relationship (SAR) studies involving nonadecadienoic acid isomers. The conjugated isomer (CNA) is patented for anti-adipogenic activity in 3T3-L1 adipocytes and inhibition of platelet aggregation, while the non-conjugated Δ10,13 form lacks these activities [1]. Additionally, the ethyl ester analog (10Z,13Z)-ethyl nonadeca-10,13-dienoate has been evaluated for antifungal activity against four pathogenic fungal strains alongside its Δ9,12 positional isomer, providing a comparative framework for assessing how ester type (methyl vs. ethyl) and double bond position modulate antifungal potency [2]. Researchers investigating these SAR relationships require the specific non-conjugated Δ10,13 methyl ester to establish baseline activity and distinguish conjugation-dependent from conjugation-independent biological effects [1][2].

Application
Selection Property
Validation Focus
EFA Metabolism Negative Control
Non-methylene-interrupted Δ10,13 diene; confirmed inactivity in vivo
EFA deficiency reversal endpoint comparison
Neuroprotection Assay Inert Comparator
Experimentally confirmed lack of neuroprotective activity in HT22 cells
Oxidative stress pathway-response monitoring
GC-FAME Quantitative Reference Standard
High-purity C19:2 standard with distinct retention time
Calibration linearity and method validation context
Isomer-Specific SAR Comparator
Non-conjugated Δ10,13 methyl ester; distinct from conjugated and Δ9,12 isomers
Antifungal and metabolic activity isomer screening context

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